molecular formula C16H13N3O3S B12942741 4-{2-[4-(Methanesulfonyl)phenyl]-2H-1,2,3-triazol-4-yl}benzaldehyde CAS No. 59099-17-1

4-{2-[4-(Methanesulfonyl)phenyl]-2H-1,2,3-triazol-4-yl}benzaldehyde

Cat. No.: B12942741
CAS No.: 59099-17-1
M. Wt: 327.4 g/mol
InChI Key: FPVZDRRAWXOIGW-UHFFFAOYSA-N
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Description

4-(2-(4-(Methylsulfonyl)phenyl)-2H-1,2,3-triazol-4-yl)benzaldehyde is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a benzaldehyde group, and a methylsulfonylphenyl moiety. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(Methylsulfonyl)phenyl)-2H-1,2,3-triazol-4-yl)benzaldehyde typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation of the phenyl ring using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Benzaldehyde Group: The final step involves the formylation of the triazole derivative to introduce the benzaldehyde group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(Methylsulfonyl)phenyl)-2H-1,2,3-triazol-4-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring[][3].

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-(2-(4-(Methylsulfonyl)phenyl)-2H-1,2,3-triazol-4-yl)benzoic acid.

    Reduction: 4-(2-(4-(Methylsulfonyl)phenyl)-2H-1,2,3-triazol-4-yl)benzyl alcohol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-(4-(Methylsulfonyl)phenyl)-2H-1,2,3-triazol-4-yl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(4-(Methylsulfonyl)phenyl)-2H-1,2,3-triazol-4-yl)benzaldehyde involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(4-(Methylsulfonyl)phenyl)-2H-1,2,3-triazol-4-yl)benzaldehyde is unique due to its triazole ring, which imparts distinct chemical reactivity and biological activity. The presence of the methylsulfonyl group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

59099-17-1

Molecular Formula

C16H13N3O3S

Molecular Weight

327.4 g/mol

IUPAC Name

4-[2-(4-methylsulfonylphenyl)triazol-4-yl]benzaldehyde

InChI

InChI=1S/C16H13N3O3S/c1-23(21,22)15-8-6-14(7-9-15)19-17-10-16(18-19)13-4-2-12(11-20)3-5-13/h2-11H,1H3

InChI Key

FPVZDRRAWXOIGW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2N=CC(=N2)C3=CC=C(C=C3)C=O

Origin of Product

United States

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